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Compound of Interest

Compound Name: (3-Nitrophenyl) 2-phenylacetate

CAS No.: 85121-10-4

Cat. No.: B1660887

Get Quote

Part 1: Executive Summary & Molecular Architecture
This guide provides a rigorous spectral analysis of (3-Nitrophenyl) 2-phenylacetate, an ester

synthesized from 3-nitrophenol and phenylacetic acid (or its derivatives). In drug discovery, this

compound often serves as a model substrate for esterase activity assays or as a cleavable

linker in prodrug design.

The infrared (IR) spectrum of this molecule is a superposition of two distinct aromatic systems

linked by an ester functionality. Correct interpretation requires distinguishing the phenolic ester

carbonyl shift from standard aliphatic esters and identifying the nitro group signatures that

validate the substitution pattern.

Molecular Structure & Vibrational Logic
Core Linkage: Phenolic Ester (Ph-CH₂-CO-O-Ar).

Electronic Effect: The electron-withdrawing nitro group (
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) at the meta position of the phenolic ring decreases electron density on the ester oxygen.
This reduces resonance delocalization into the carbonyl, typically shifting the

frequency to higher wavenumbers compared to simple alkyl esters.

Key Moieties:

Mono-substituted Benzene Ring: (Phenylacetyl fragment).

Meta-substituted Benzene Ring: (3-Nitrophenoxy fragment).

Methylene Bridge: (

).

Part 2: Spectral Assignment & Diagnostic Bands
The following assignments are based on authoritative correlation tables for aromatic esters and

nitro compounds.

Table 1: Primary Vibrational Modes (Diagnostic Region)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1660887?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Functional
Group

Mode
Wavenumber (

)
Intensity

Mechanistic
Insight

Ester Carbonyl stretch 1760 – 1780 Strong

Phenolic esters

absorb at higher

frequencies than

aliphatic esters

(1735-1750) due

to the

"vinylogous"

nature of the

phenol oxygen,

which is further

enhanced by the

electron-

withdrawing

-

group.

Nitro Group 1530 – 1540 Strong

Asymmetric

stretch. Highly

diagnostic for the

nitrophenyl

moiety.

Nitro Group 1345 – 1355 Strong

Symmetric

stretch. Paired

with the 1530

band; presence

of both confirms

the nitro group.

Ester C-O
asym

1190 – 1220 Strong The "acyl-

oxygen" stretch.

Often the

strongest peak in
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the fingerprint

region.

Aromatic C-H 3030 – 3100 Weak

Diagnostic of

unsaturated

rings.

Aliphatic C-H 2900 – 2980 Weak

Methylene (

) stretch from the

phenylacetyl

group.

Table 2: Fingerprint Region (Structural Confirmation)

Feature
Wavenumber (

)
Interpretation

Mono-sub. Benzene 690 & 740 – 750

Out-of-plane (OOP) bending

for the phenylacetyl ring (5

adjacent H).

Meta-sub. Benzene 680 – 700 & 780 – 810

OOP bending for the 3-

nitrophenyl ring (3 adjacent H

and isolated H).

Aromatic Ring 1590 – 1610 skeletal vibrations.

Part 3: Quality Control & Impurity Profiling
In a synthesis context (e.g., reaction of Phenylacetyl chloride + 3-Nitrophenol), the IR spectrum

is the fastest tool for determining reaction completion.

Critical Impurity Markers
Unreacted 3-Nitrophenol (Starting Material):

Marker: Broad, intense band at 3200 – 3550
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(

).

Action: If visible, the product requires further purification (e.g., alkaline wash).

Phenylacetic Acid (Hydrolysis Product):

Marker: Broad "hump" centered at 3000

(overlapping C-H) and a shifted carbonyl at ~1710

.

Phenylacetyl Chloride (Reagent):

Marker: Doublet carbonyl peak at 1800

(acyl halide).

Part 4: Experimental Protocol (Standard Operating
Procedure)
Method: Attenuated Total Reflectance (ATR-FTIR)
Preferred for solid esters to avoid KBr pellet moisture interference.

Background Collection: Clean the diamond/ZnSe crystal with isopropanol. Collect 32 scans

of air background.

Sample Loading: Place ~5 mg of the solid (3-Nitrophenyl) 2-phenylacetate onto the crystal.

Compression: Apply pressure using the anvil until the force gauge indicates optimal contact.

Acquisition: Collect 16–32 scans at 4

resolution.

Processing: Apply baseline correction if necessary. Identify the carbonyl peak (1760-1780
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) as the internal standard for intensity.

Part 5: Spectral Interpretation Workflow
The following logic flow ensures rigorous validation of the compound's identity using IR data.

Acquire IR Spectrum
(4000 - 600 cm⁻¹)

Check 3200-3600 cm⁻¹
Broad Band Present?

CONTAMINATION:
Unreacted 3-Nitrophenol

or Moisture

Yes

Check 1750-1780 cm⁻¹
Strong Sharp Peak?

No

WRONG SPECIES:
Shifted <1720 (Acid)

Shifted >1800 (Chloride)

No/Shifted Check 1530 & 1350 cm⁻¹
Distinct Nitro Bands?

Yes

No (Check Structure)

Check 1190-1220 cm⁻¹
Strong C-O Stretch?

Yes

VALIDATED:
(3-Nitrophenyl) 2-phenylacetate

Yes

Click to download full resolution via product page

Caption: Decision tree for validating (3-Nitrophenyl) 2-phenylacetate via IR spectroscopy,

highlighting critical pass/fail checkpoints.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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